

Solubility Profile of Boc-NH-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Boc-NH-PEG2-CH2COOH*

CAS No.: 108466-89-3

Cat. No.: B1682594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-8-Amino-3,6-dioxaoctanoic acid (**Boc-NH-PEG2-CH2COOH**), a bifunctional linker commonly employed in bioconjugation, proteomics, and drug delivery systems such as the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, purification, and formulation.

Introduction to Boc-NH-PEG2-CH2COOH

Boc-NH-PEG2-CH2COOH is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. This structure imparts an amphiphilic character, with the hydrophobic Boc group and the hydrophilic PEG chain and carboxylic acid influencing its solubility in various media. The hydrophilic PEG linker is known to enhance solubility in aqueous solutions and other biological applications.^{[1][2]}

Physicochemical Properties

Property	Value	Reference
CAS Number	108466-89-3	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₆	[2]
Molecular Weight	263.29 g/mol	[3]
Appearance	Colorless to light yellow liquid or solid	[3]
Topological Polar Surface Area (TPSA)	94.1 Å ²	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	6	[4]

Inferred Solubility Profile

While extensive quantitative solubility data for **Boc-NH-PEG2-CH₂COOH** is not widely published, a qualitative and inferred solubility profile can be constructed based on its structural components and data from suppliers and analogous compounds. The presence of the polar carboxylic acid and the PEG chain suggests good solubility in polar solvents, while the hydrophobic Boc group may enhance solubility in less polar organic solvents.

Solvent	Solvent Type	Expected Solubility	Rationale / Notes
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble (≥ 100 mg/mL)	Supplier data indicates high solubility.[5]
Dimethylformamide (DMF)	Polar Aprotic	Soluble	Boc-protected amino acids and PEGs generally show good solubility in DMF.[6][7]
Dichloromethane (DCM)	Chlorinated	Soluble	Boc-protected amino acids and PEGs are typically soluble in DCM.[6][7]
Methanol (MeOH)	Polar Protic	Soluble	The polar nature of methanol should effectively solvate the molecule.
Ethanol (EtOH)	Polar Protic	Soluble	Similar to methanol, ethanol is expected to be a good solvent.
Acetonitrile (ACN)	Polar Aprotic	Soluble	Expected to be a suitable solvent based on its polarity.
Water	Polar Protic	Soluble	The hydrophilic PEG chain and carboxylic acid enhance aqueous solubility.[1][2]
Ethyl Acetate (EtOAc)	Moderately Polar	Moderately Soluble	The Boc group may contribute to solubility, but the polar groups might limit it.

Toluene	Non-polar	Sparingly Soluble to Insoluble	PEGs generally have lower solubility in toluene.[6][7]
Hexanes/Heptane	Non-polar	Insoluble	The high polarity of the molecule makes it unlikely to dissolve in non-polar alkanes.
Diethyl Ether	Non-polar	Sparingly Soluble to Insoluble	PEGs are generally not soluble in ether.[6][7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] The following protocol provides a detailed methodology for determining the solubility of **Boc-NH-PEG2-CH2COOH** in various solvents.

Materials and Equipment:

- **Boc-NH-PEG2-CH2COOH**
- Selected solvents (HPLC grade)
- Analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Centrifuge
- Syringes and syringe filters (0.22 μm , solvent-compatible, e.g., PTFE)

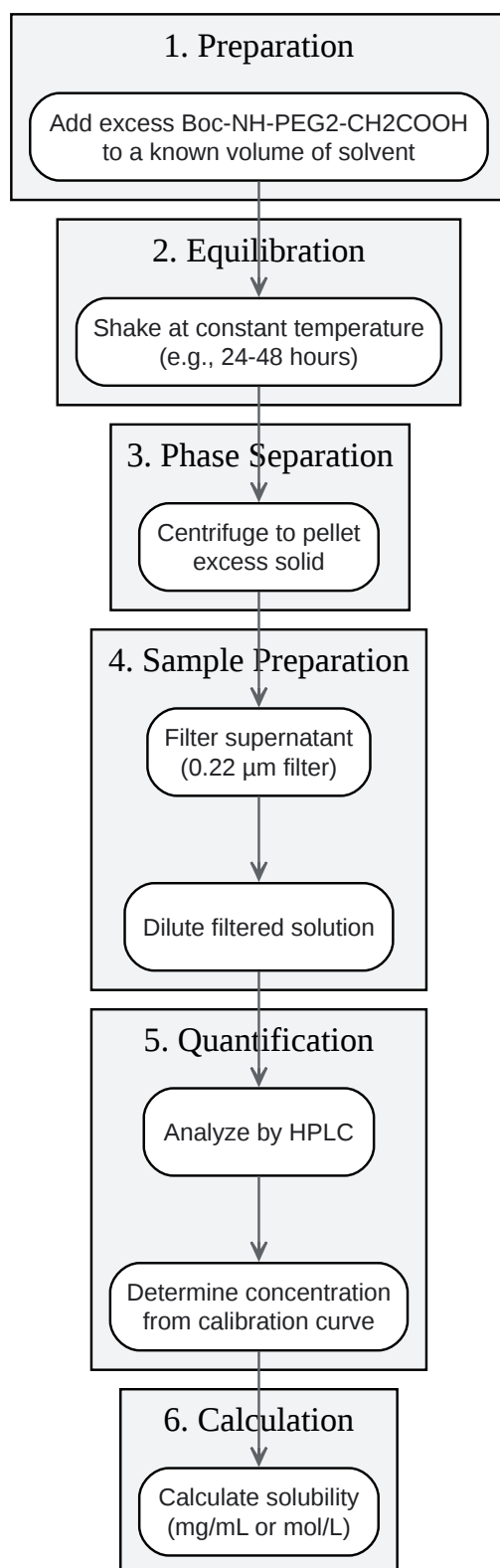
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
- Volumetric flasks and pipettes for standard preparation

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Boc-NH-PEG2-CH₂COOH** (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Prepare a separate vial for each solvent to be tested.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
 - Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection and Preparation:
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining solid particles.

- Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **Boc-NH-PEG2-CH2COOH** of known concentrations.
 - Analyze the standard solutions by HPLC to generate a calibration curve.
 - Analyze the diluted sample of the saturated solution by HPLC.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

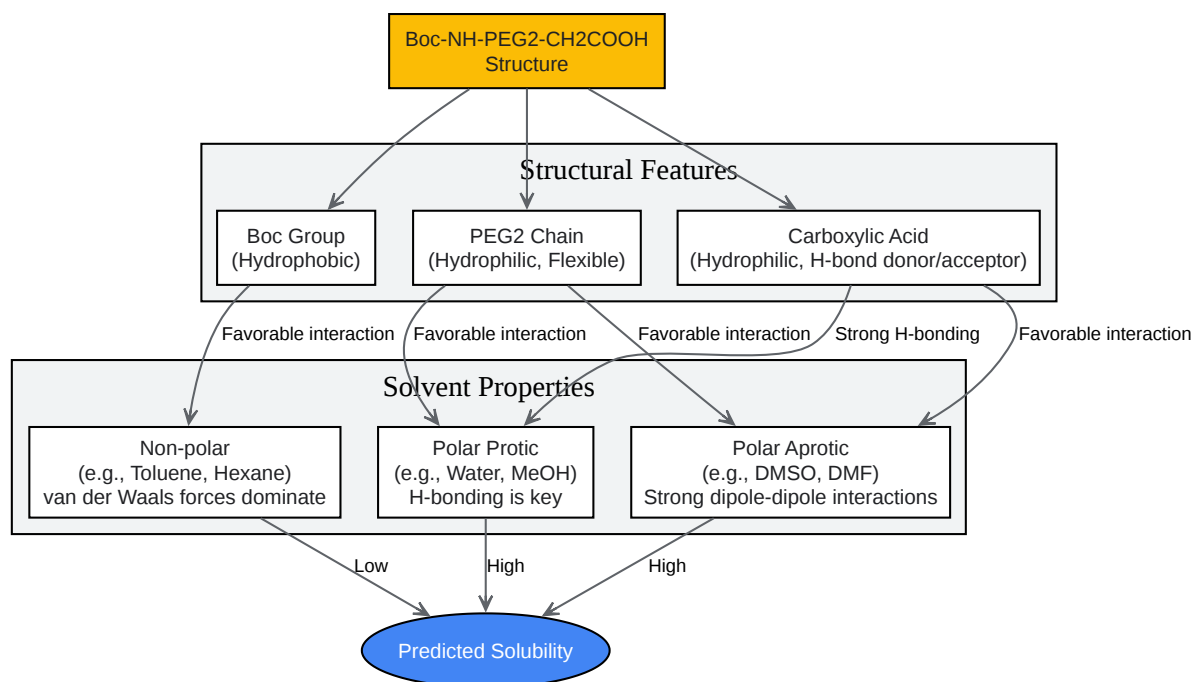
Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **Boc-NH-PEG2-CH2COOH** using the shake-flask method.

Logical Pathway for Solubility Prediction



[Click to download full resolution via product page](#)

Caption: Factors influencing the predicted solubility of **Boc-NH-PEG2-CH2COOH** in different solvent types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Boc-NH-PEG2-CH2COOH | 108466-89-3 \[chemicalbook.com\]](#)
- [2. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG \[biochempeg.com\]](#)
- [3. file.medchemexpress.com \[file.medchemexpress.com\]](#)
- [4. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com \[ambeed.com\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](#)
- [6. creativepegworks.com \[creativepegworks.com\]](#)
- [7. creativepegworks.com \[creativepegworks.com\]](#)
- [8. enamine.net \[enamine.net\]](#)
- [9. ps.tbzmed.ac.ir \[ps.tbzmed.ac.ir\]](#)
- [10. bioassaysys.com \[bioassaysys.com\]](#)
- To cite this document: BenchChem. [Solubility Profile of Boc-NH-PEG2-CH2COOH: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682594/docs#solubility-profile-of-boc-nh-peg2-ch2cooh-a-technical-guide\]](https://www.benchchem.com/product/b1682594/docs#solubility-profile-of-boc-nh-peg2-ch2cooh-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)